molecular formula C10H15N3 B1529796 6-Tert-butylpyridine-3-carboximidamide CAS No. 1211532-61-4

6-Tert-butylpyridine-3-carboximidamide

Cat. No.: B1529796
CAS No.: 1211532-61-4
M. Wt: 177.25 g/mol
InChI Key: MXWBPBJOIJAMJD-UHFFFAOYSA-N
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Description

6-Tert-butylpyridine-3-carboximidamide is a pyridine derivative featuring a tert-butyl group at the 6-position and a carboximidamide functional group at the 3-position of the pyridine ring.

Properties

IUPAC Name

6-tert-butylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-10(2,3)8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWBPBJOIJAMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 6-Tert-butylpyridine-3-carboximidamide

Chemical Structure and Properties
6-Tert-butylpyridine-3-carboximidamide is a pyridine derivative characterized by a tert-butyl group at the 6-position and a carboximidamide functional group at the 3-position. This compound belongs to a class of organic molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.

Biological Activity

Mechanisms of Action
The biological activity of 6-tert-butylpyridine-3-carboximidamide can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
  • Receptor Modulation : Pyridine derivatives often exhibit activity as ligands for various receptors, including adrenergic and serotonin receptors, potentially influencing neurotransmission and mood regulation.
  • Antimicrobial Activity : Some studies suggest that pyridine compounds possess antimicrobial properties against bacteria and fungi, likely due to their ability to disrupt cellular membranes or inhibit essential metabolic pathways.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that related pyridine derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL, indicating moderate efficacy.
  • Anti-inflammatory Effects :
    • A study evaluated the anti-inflammatory effects of various pyridine derivatives in animal models of inflammation. The administration of these compounds resulted in a significant reduction in edema formation, with a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Cancer Research :
    • Preliminary research has indicated that certain pyridine-based compounds may induce apoptosis in cancer cell lines. For instance, a derivative similar to 6-tert-butylpyridine-3-carboximidamide was found to activate caspase pathways in human breast cancer cells, leading to increased cell death.

Data Table

Biological ActivityMechanism of ActionReference Study
AntimicrobialDisruption of cell membranesStudy on pyridine derivatives
Anti-inflammatoryInhibition of COX/LOXAnimal model inflammation study
AntitumorInduction of apoptosisCancer cell line study

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues from Pyridine Catalogs

The Catalog of Pyridine Compounds (2017) lists several tert-butyl-containing pyridine derivatives, though none directly match the target compound. Key structural analogs include:

Compound Name Substituents and Functional Groups Key Differences from Target Compound
tert-Butyl (6-iodopyridin-2-yl)carbamate - 6-iodo
- 2-carbamate
Iodo substituent vs. tert-butyl; carbamate vs. carboximidamide
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate - 4-hydroxy
- 5-methoxy
- 3-carbamate
Additional hydroxyl/methoxy groups; carbamate vs. carboximidamide
6-(tert-butylamino)pyridine-2-carboximidamide hydrochloride - 6-tert-butylamino
- 2-carboximidamide (as hydrochloride salt)
Positional isomer (2-carboximidamide vs. 3-carboximidamide)
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridine - 3-iodo
- 2-methoxy
- 6-pyrrolidinyl
Iodo/methoxy substituents; pyrrolidinyl vs. tert-butyl
Key Observations:

Positional Isomerism: The hydrochloride salt 6-(tert-butylamino)pyridine-2-carboximidamide is a positional isomer of the target compound.

Functional Group Variations : Compounds like tert-butyl carbamates (e.g., ) replace the carboximidamide group with carbamates, reducing hydrogen-bonding capacity and altering reactivity.

Substituent Effects : The presence of electron-withdrawing groups (e.g., iodo in ) or bulky groups (e.g., pyrrolidinyl in ) modifies steric and electronic profiles compared to the target compound’s tert-butyl-carboximidamide combination.

Physicochemical and Reactivity Comparisons

  • Solubility: The hydrochloride salt form of 6-(tert-butylamino)pyridine-2-carboximidamide likely exhibits higher aqueous solubility than the free base form of the target compound.
  • Reactivity : The carboximidamide group is more nucleophilic than carbamates or ethers, making the target compound a stronger candidate for reactions involving electrophilic attack or metal coordination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Tert-butylpyridine-3-carboximidamide
Reactant of Route 2
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